molecular formula C8H9BrN2O B15299952 2-[(2-Bromophenyl)amino]acetamide

2-[(2-Bromophenyl)amino]acetamide

Cat. No.: B15299952
M. Wt: 229.07 g/mol
InChI Key: LZZUTJJNNOZHOG-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)amino]acetamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of acetamide where the hydrogen atom of the amino group is replaced by a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)amino]acetamide typically involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)amino]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-[(2-Bromophenyl)amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)amino]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-acetylaniline
  • 2’-Bromoacetanilide
  • o-Bromoacetanilide

Uniqueness

2-[(2-Bromophenyl)amino]acetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-(2-bromoanilino)acetamide

InChI

InChI=1S/C8H9BrN2O/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)

InChI Key

LZZUTJJNNOZHOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)N)Br

Origin of Product

United States

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